N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C17H22N2O2. It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a cyclohexane ring through a carbohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene or allyloxy derivatives .
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage, which can interact with various biological targets.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound’s interactions with enzymes and proteins are investigated to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
- N’-(4-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is unique due to the position of the allyloxy group on the benzylidene ring. This positional isomerism can influence the compound’s reactivity and interactions with biological targets, making it distinct from its 3- and 4-allyloxy counterparts .
Properties
CAS No. |
765311-59-9 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h2,6-7,10-11,13-14H,1,3-5,8-9,12H2,(H,19,20)/b18-13+ |
InChI Key |
FHGYJOCCRVRWPB-QGOAFFKASA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.